4-Chloro-2,8-dimethylquinolin-5-amine
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Overview
Description
4-Chloro-2,8-dimethylquinolin-5-amine is a quinoline derivative with significant importance in various fields of chemistry and pharmacology. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound’s structure consists of a quinoline ring substituted with chlorine and methyl groups, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,8-dimethylquinolin-5-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,8-dimethylquinoline.
Chlorination: The 2,8-dimethylquinoline undergoes chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,8-dimethylquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinoline derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, thiols, alkoxides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2,8-dimethylquinolin-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2,8-dimethylquinolin-5-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,8-dimethylquinoline: Similar structure but lacks the amino group at the 5-position.
4-Aminoquinoline: Lacks the methyl groups at the 2 and 8 positions.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
Uniqueness
4-Chloro-2,8-dimethylquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and amino groups on the quinoline ring enhances its reactivity and potential for various applications compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H11ClN2 |
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Molecular Weight |
206.67 g/mol |
IUPAC Name |
4-chloro-2,8-dimethylquinolin-5-amine |
InChI |
InChI=1S/C11H11ClN2/c1-6-3-4-9(13)10-8(12)5-7(2)14-11(6)10/h3-5H,13H2,1-2H3 |
InChI Key |
YIRDTSIVFDYDSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)N)C(=CC(=N2)C)Cl |
Origin of Product |
United States |
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